molecular formula C9H13NO3 B15211371 N-(furan-2-ylmethyl)-N-(2-hydroxyethyl)acetamide CAS No. 10246-16-9

N-(furan-2-ylmethyl)-N-(2-hydroxyethyl)acetamide

Katalognummer: B15211371
CAS-Nummer: 10246-16-9
Molekulargewicht: 183.20 g/mol
InChI-Schlüssel: WCTLCOCKEZGSPU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(furan-2-ylmethyl)-N-(2-hydroxyethyl)acetamide is an organic compound that features a furan ring, a hydroxyethyl group, and an acetamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-N-(2-hydroxyethyl)acetamide typically involves the reaction of furan-2-carbaldehyde with 2-aminoethanol in the presence of acetic anhydride. The reaction proceeds through the formation of an imine intermediate, which is subsequently acetylated to yield the final product. The reaction conditions generally include mild heating and the use of a suitable solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-(furan-2-ylmethyl)-N-(2-hydroxyethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The carbonyl group in the acetamide moiety can be reduced to form corresponding amines.

    Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

N-(furan-2-ylmethyl)-N-(2-hydroxyethyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of other compounds.

Wirkmechanismus

The mechanism of action of N-(furan-2-ylmethyl)-N-(2-hydroxyethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-(furan-2-ylmethyl)-N-(2-hydroxyethyl)acetamide: shares structural similarities with other furan-containing compounds such as furan-2-carboxamide and furan-2-carbaldehyde derivatives.

    N-(2-hydroxyethyl)acetamide: is another related compound that lacks the furan ring but retains the hydroxyethyl and acetamide moieties.

Uniqueness

The presence of both the furan ring and the hydroxyethyl group in this compound imparts unique chemical and biological properties that distinguish it from other similar compounds

Eigenschaften

CAS-Nummer

10246-16-9

Molekularformel

C9H13NO3

Molekulargewicht

183.20 g/mol

IUPAC-Name

N-(furan-2-ylmethyl)-N-(2-hydroxyethyl)acetamide

InChI

InChI=1S/C9H13NO3/c1-8(12)10(4-5-11)7-9-3-2-6-13-9/h2-3,6,11H,4-5,7H2,1H3

InChI-Schlüssel

WCTLCOCKEZGSPU-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)N(CCO)CC1=CC=CO1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.